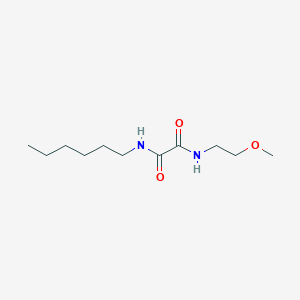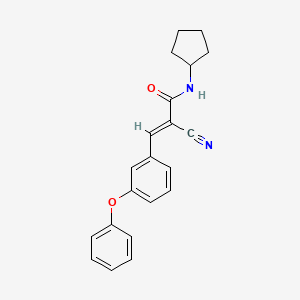![molecular formula C18H18BrFN2O B4758023 2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4758023.png)
2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide
説明
2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has gained attention due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide is primarily attributed to its inhibitory activity against HDACs. HDACs are enzymes that remove acetyl groups from histones, resulting in the repression of gene expression. Inhibition of HDACs by 2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide leads to the accumulation of acetylated histones, resulting in the activation of gene expression.
Biochemical and Physiological Effects:
2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide has been found to exhibit potent anti-cancer activity in various cancer cell lines. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of cancer cells. Additionally, the compound has been found to exhibit anti-inflammatory activity, which is attributed to its inhibitory activity against HDACs.
実験室実験の利点と制限
One of the major advantages of 2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide is its potent inhibitory activity against HDACs, which makes it a valuable tool for the study of epigenetic regulation of gene expression. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for the study of 2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide. One potential direction is the development of more potent and selective HDAC inhibitors based on the structure of the compound. Another potential direction is the study of the compound's potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, the compound's potential applications in the field of epigenetics and gene regulation warrant further investigation.
科学的研究の応用
2-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit potent inhibitory activity against various enzymes, including histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
特性
IUPAC Name |
2-bromo-N-(3-fluoro-4-piperidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O/c19-15-7-3-2-6-14(15)18(23)21-13-8-9-17(16(20)12-13)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLFRJICIYEHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(4-chlorobenzyl)-5-[2-(1H-imidazol-4-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4757956.png)


![N-(3-chlorophenyl)-N'-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}urea](/img/structure/B4757970.png)

![3-benzyl-2-[(4-methoxybenzyl)thio]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4757998.png)

![7-(4-methoxyphenyl)-5,6-dimethyl-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4758015.png)
![3-{[(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4758017.png)
![N-(2-{[2-(2-naphthyloxy)acetyl]amino}ethyl)-2-furamide](/img/structure/B4758020.png)
![[(5-butyl-2-thienyl)methylene]malononitrile](/img/structure/B4758027.png)

![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4758045.png)